2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol
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Overview
Description
2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by the presence of a triazinoindole core, which is fused with a nitrophenol moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through the condensation of isatin with hydrazine derivatives, followed by cyclization reactions.
Coupling with Nitrophenol: The final step involves the coupling of the brominated triazinoindole with 4-nitrophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of substituted triazinoindole derivatives with various functional groups.
Scientific Research Applications
2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol involves its interaction with molecular targets and pathways:
Iron Chelation: The compound binds to ferrous ions, disrupting iron homeostasis in cells, which is crucial for cell proliferation and survival.
Induction of Apoptosis: The compound induces apoptosis in cancer cells through the mitochondrial pathway, involving the activation of proteins such as Bcl-2, Bax, and caspase-3.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol is unique due to its specific combination of a triazinoindole core with a nitrophenol moiety, which imparts distinct chemical and biological properties. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN7O3/c17-9-1-3-12-11(6-9)14-15(19-12)20-16(23-21-14)22-18-7-8-5-10(24(26)27)2-4-13(8)25/h1-7,25H,(H2,19,20,22,23)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFULVKGLRRYEBX-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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